N-(2,2-dimethoxyethyl)-2-fluorobenzamide

Description

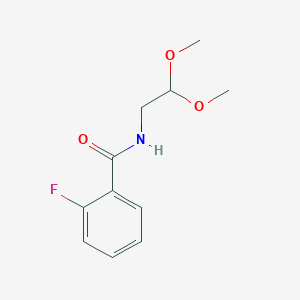

N-(2,2-Dimethoxyethyl)-2-fluorobenzamide is a fluorinated benzamide derivative featuring a 2-fluorobenzoic acid moiety and an N-substituted 2,2-dimethoxyethyl group. Fluorinated benzamides are widely investigated in medicinal chemistry and materials science due to fluorine's electronegativity, which enhances metabolic stability and modulates electronic properties . The 2,2-dimethoxyethyl substituent may improve solubility and conformational flexibility, as seen in similar compounds like N-(2,2-dimethoxyethyl)prop-2-enamide .

Properties

Molecular Formula |

C11H14FNO3 |

|---|---|

Molecular Weight |

227.23 g/mol |

IUPAC Name |

N-(2,2-dimethoxyethyl)-2-fluorobenzamide |

InChI |

InChI=1S/C11H14FNO3/c1-15-10(16-2)7-13-11(14)8-5-3-4-6-9(8)12/h3-6,10H,7H2,1-2H3,(H,13,14) |

InChI Key |

CMUHYNAQINYHFQ-UHFFFAOYSA-N |

SMILES |

COC(CNC(=O)C1=CC=CC=C1F)OC |

Canonical SMILES |

COC(CNC(=O)C1=CC=CC=C1F)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Fluorine Position and Hydrogen Bonding

- N-(2,4-Difluorophenyl)-2-fluorobenzamide (Fo24) : This compound, an isomer of Fo23 , has a 2,4-difluorophenyl group. Fluorine substituents increase electronegativity, promoting hydrogen bonding and influencing crystal packing via C–H···F and N–H···O interactions .

- This may alter solubility in polar solvents like DMSO or methanol, as observed in N-(2,2-dimethoxyethyl)prop-2-enamide .

Molecular Weight and Solubility Trends

Crystallographic and Conformational Insights

- Fo24 : Exhibits planar amide groups and π-stacking interactions between fluorinated aryl rings, stabilizing the crystal lattice .

- N-(2,2-dimethoxyethyl) Derivatives : Compounds like N-(2,2-dimethoxyethyl)prop-2-enamide show intramolecular hydrogen bonds involving methoxy oxygen, which may influence conformation and stability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(2,2-dimethoxyethyl)-2-fluorobenzamide, and how do reaction parameters influence yield and purity?

- Methodological Answer : The synthesis involves coupling 2-fluorobenzoic acid derivatives with a 2,2-dimethoxyethylamine moiety. Key steps include activation of the carboxylic acid (e.g., using EDCI/HOBt or thionyl chloride) followed by amide bond formation under inert conditions. Reaction parameters such as solvent polarity (e.g., dichloromethane vs. DMF), temperature (0–25°C), and stoichiometric ratios significantly impact yield . Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization is critical to isolate high-purity product. Monitoring by TLC and spectroscopic validation (¹H/¹³C NMR, IR) are essential .

Q. How can spectroscopic techniques (NMR, MS, X-ray crystallography) resolve ambiguities in structural characterization?

- Methodological Answer :

- NMR : ¹H NMR can distinguish between rotamers or conformational isomers by analyzing splitting patterns of the fluorobenzamide aromatic protons and methoxy groups .

- MS : High-resolution mass spectrometry (HRMS) confirms molecular formula, particularly to differentiate isotopic contributions from fluorine (¹⁹F) .

- X-ray crystallography : Resolves absolute configuration and intramolecular interactions (e.g., hydrogen bonds between the amide group and methoxy oxygen) . For example, crystal structures of related benzamides reveal Z/E conformations and torsional angles critical for stability .

Advanced Research Questions

Q. What strategies address contradictory data in reaction outcomes during scale-up synthesis?

- Methodological Answer : Discrepancies between small-scale and pilot-scale yields often arise from inefficient heat/mass transfer or solvent evaporation rates. Solutions include:

- Process optimization : Use of flow chemistry to maintain consistent temperature and mixing .

- In situ monitoring : ReactIR or PAT (Process Analytical Technology) to track intermediate formation and adjust conditions dynamically .

- Byproduct analysis : LC-MS or GC-MS to identify side products (e.g., hydrolysis of dimethoxy groups under acidic conditions) .

Q. How does the electronic and steric profile of this compound influence its bioactivity in enzymatic assays?

- Methodological Answer :

- Electron-withdrawing effects : The fluorine atom at the ortho position increases the amide's electrophilicity, potentially enhancing binding to nucleophilic enzyme active sites (e.g., proteases or kinases) .

- Steric hindrance : The 2,2-dimethoxyethyl group may limit access to deep hydrophobic pockets, as seen in crystallographic studies of similar compounds .

- Assay design : Competitive inhibition assays (e.g., fluorescence polarization or SPR) quantify binding affinity. For example, analogs with methoxy substitutions show altered IC₅₀ values in kinase inhibition due to hydrogen-bonding interactions .

Q. What computational methods are effective for predicting the compound’s reactivity and interaction with biological targets?

- Methodological Answer :

- DFT calculations : Model transition states for amide hydrolysis or fluorine-mediated interactions. Basis sets like B3LYP/6-311+G(d,p) predict charge distribution and Fukui indices for electrophilic sites .

- Molecular docking : Software like AutoDock Vina or Schrödinger Suite simulates binding poses with target proteins (e.g., COX-2 or EGFR). Docking scores correlate with experimental IC₅₀ values for fluorobenzamide derivatives .

- MD simulations : Assess conformational stability of the dimethoxyethyl chain in aqueous vs. lipid environments .

Data Contradiction and Validation

Q. How to reconcile discrepancies between computational predictions and experimental bioactivity data?

- Methodological Answer :

- False positives in docking : Validate with orthogonal assays (e.g., thermal shift assays to confirm target engagement) .

- Solvation effects : Adjust computational models to account for solvent entropy (e.g., implicit vs. explicit water models in MD simulations) .

- Meta-analysis : Compare data across analogs (e.g., replacing fluorine with chloro or methoxy groups) to identify trends in structure-activity relationships (SAR) .

Experimental Design for Mechanistic Studies

Q. What isotopic labeling approaches elucidate the metabolic fate of this compound?

- Methodological Answer :

- ¹⁸O labeling : Track hydrolysis of the amide bond in liver microsomes via LC-MS .

- Deuterated methoxy groups : Use ²H NMR to study demethylation pathways in cytochrome P450 assays .

- Radioisotopes : ¹⁴C-labeled benzamide for autoradiography in tissue distribution studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.